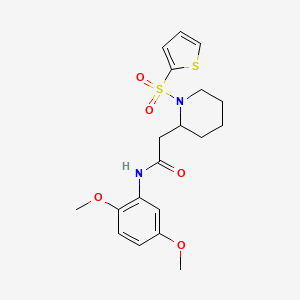
N-(2,5-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H24N2O5S2 and its molecular weight is 424.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,5-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C14H15NO5S2
- Molecular Weight : 341.4 g/mol
- IUPAC Name : N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
The presence of a dimethoxyphenyl group and a thiophenesulfonyl moiety suggests potential interactions with various biological targets.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of related sulfonamide structures have shown efficacy against various cancer cell lines, including colon and lung cancers. The mechanism often involves modulation of chemokine receptors which play a crucial role in tumor microenvironments and metastasis .
2. Antimicrobial Effects
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial pathogens. In vitro studies have demonstrated that related compounds possess antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often attributed to the sulfonamide group, which enhances binding affinity to bacterial enzymes .
3. Neurological Implications
Given its piperidine structure, there is interest in exploring the compound's neuropharmacological effects. Preliminary research indicates that derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as anxiety and depression .
The biological activity of this compound likely involves several mechanisms:
- Chemokine Receptor Modulation : Influencing immune responses and tumor progression.
- Enzyme Inhibition : Particularly in microbial targets, where the sulfonamide moiety mimics p-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.
- Neurotransmitter Interaction : Potential modulation of serotonin or dopamine pathways.
Case Studies
- Anticancer Studies : In a study examining various sulfonamide derivatives, this compound was found to inhibit cell proliferation in HCT116 (colon cancer) cell lines with an IC50 value indicative of moderate potency .
- Antimicrobial Evaluation : A comparative study showed that related compounds had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, highlighting their potential as effective antimicrobial agents .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-25-15-8-9-17(26-2)16(13-15)20-18(22)12-14-6-3-4-10-21(14)28(23,24)19-7-5-11-27-19/h5,7-9,11,13-14H,3-4,6,10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDOBVNRCFNHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













